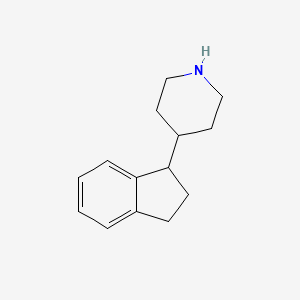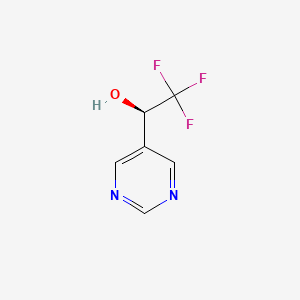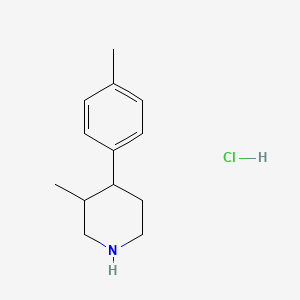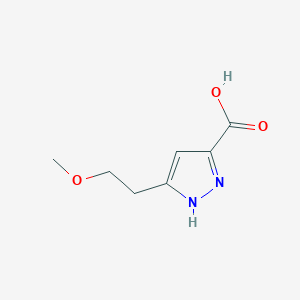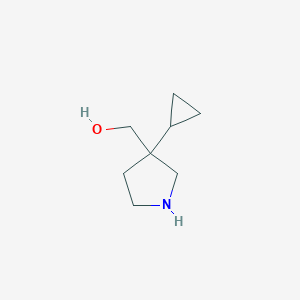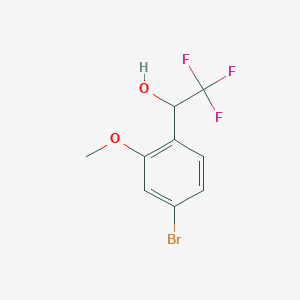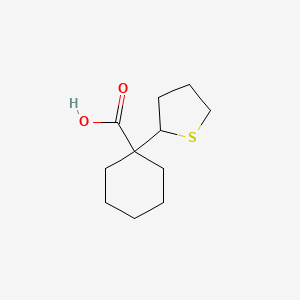
m-Hydroxyphenylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Hydroxyphenylbutylamine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a hydroxyl group attached to the meta position of the phenyl ring and a butylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-Hydroxyphenylbutylamine typically involves multi-step organic reactions. One common method starts with the nitration of benzene to form m-nitrobenzene, followed by reduction to m-phenylenediamine. The intermediate is then subjected to further reactions to introduce the butylamine chain and hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
m-Hydroxyphenylbutylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted phenylbutylamines, quinones, and amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
m-Hydroxyphenylbutylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of m-Hydroxyphenylbutylamine involves its interaction with various molecular targets, including enzymes and receptors. It may act as a substrate for monoamine oxidase, influencing neurotransmitter levels in the brain. The hydroxyl group allows for hydrogen bonding interactions, which can affect its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A simpler structure without the hydroxyl group.
Dopamine: Contains hydroxyl groups at different positions on the phenyl ring.
Amphetamine: Lacks the hydroxyl group but has a similar amine structure.
Uniqueness
m-Hydroxyphenylbutylamine is unique due to the presence of the hydroxyl group at the meta position, which influences its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
3-(4-aminobutyl)phenol |
InChI |
InChI=1S/C10H15NO/c11-7-2-1-4-9-5-3-6-10(12)8-9/h3,5-6,8,12H,1-2,4,7,11H2 |
Clé InChI |
WHVGTPGFKSSTIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(2-Methylphenyl)phenyl]propanoic acid](/img/structure/B13609817.png)
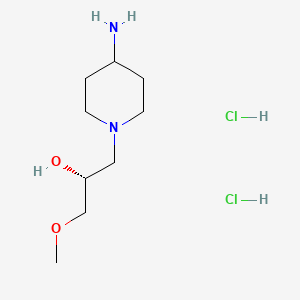

![3-[6-(Trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B13609836.png)
